N-methylpiperazine-1-carboxamide Hydrochloride N-methylpiperazine-1-carboxamide Hydrochloride
Brand Name: Vulcanchem
CAS No.: 479611-85-3
VCID: VC6213568
InChI: InChI=1S/C6H13N3O.ClH/c1-7-6(10)9-4-2-8-3-5-9;/h8H,2-5H2,1H3,(H,7,10);1H
SMILES: CNC(=O)N1CCNCC1.Cl
Molecular Formula: C6H14ClN3O
Molecular Weight: 179.65

N-methylpiperazine-1-carboxamide Hydrochloride

CAS No.: 479611-85-3

Cat. No.: VC6213568

Molecular Formula: C6H14ClN3O

Molecular Weight: 179.65

* For research use only. Not for human or veterinary use.

N-methylpiperazine-1-carboxamide Hydrochloride - 479611-85-3

Specification

CAS No. 479611-85-3
Molecular Formula C6H14ClN3O
Molecular Weight 179.65
IUPAC Name N-methylpiperazine-1-carboxamide;hydrochloride
Standard InChI InChI=1S/C6H13N3O.ClH/c1-7-6(10)9-4-2-8-3-5-9;/h8H,2-5H2,1H3,(H,7,10);1H
Standard InChI Key LGBOFSPUMGFASV-UHFFFAOYSA-N
SMILES CNC(=O)N1CCNCC1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

N-Methylpiperazine-1-carboxamide hydrochloride features a piperazine ring—a six-membered heterocycle with two nitrogen atoms—substituted with a methyl group and a carboxamide moiety. The hydrochloride salt enhances its stability and solubility in polar solvents. Key properties include:

PropertyValueSource
Molecular FormulaC6H13N3OHCl\text{C}_6\text{H}_{13}\text{N}_3\text{O} \cdot \text{HCl}
Molecular Weight179.64 g/mol
CAS Registry Number479611-85-3

The compound’s structure enables participation in hydrogen bonding and ionic interactions, making it valuable for designing biologically active molecules.

Synthesis and Production

Industrial Synthesis Routes

A patented method for synthesizing related piperazine derivatives involves nitrosation and methylation steps . While tailored for 1-nitroso-4-methylpiperazine, the protocol offers insights into scalable production:

  • Nitrosation: Piperazine dichlorohydrate reacts with sodium nitrite at 6–20°C to form 1,4-dinitrosopiperazine.

  • Methylation: The intermediate undergoes methylation with formaldehyde and formic acid at 80–100°C and pH 6–7, yielding 1-nitroso-4-methylpiperazine .

Key reaction conditions:

  • Molar Ratio: 1.0:1.8–2.2 (1-nitrosopiperazine:formaldehyde)

  • Temperature: 80–100°C

  • Yield: Up to 83% after vacuum distillation .

Purification and Isolation

The crude product is extracted with chloroform, distilled under reduced pressure (5–6 mmHg), and collected at 105–110°C . This method highlights the compound’s role as a precursor in complex organic syntheses.

CompoundKey FeaturesApplications
1-Nitroso-4-methylpiperazineNitroso group enhances reactivityIntermediate in drug synthesis
Piperazine dichlorohydrateHigh solubility in aqueous mediaPrecursor for nitrosation
N-Methylpiperazine-1-carboxamide HClCarboxamide group improves stabilityPharmaceutical intermediate

Research Findings and Case Studies

Synthetic Optimization

A case study from the patent literature illustrates the impact of reaction parameters on yield :

  • Temperature Control: Maintaining 93°C during methylation maximizes product formation.

  • pH Management: Adjusting to pH 6.5 minimizes byproducts like 1,4-dinitrosopiperazine.

  • Yield Improvement: Optimized conditions achieve 83% yield, underscoring industrial viability .

Challenges in Scalability

Industrial production faces hurdles such as:

  • Byproduct Formation: Residual 1,4-dinitrosopiperazine necessitates precise filtration.

  • Solvent Recovery: Chloroform extraction requires efficient distillation to minimize waste.

Future Directions and Recommendations

Expanding Biological Profiling

While its synthetic utility is established, systematic studies on the compound’s pharmacokinetics and toxicity are overdue. Priorities include:

  • In Vitro Screening: Assess antimicrobial and enzyme-inhibition profiles.

  • Structural Modifications: Explore substituents to enhance bioactivity and selectivity.

Green Chemistry Approaches

Adopting solvent-free reactions or biocatalysts could reduce environmental impact. For example, enzymatic methylation might replace formaldehyde in future syntheses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator